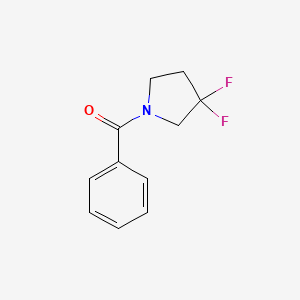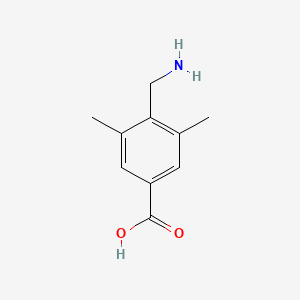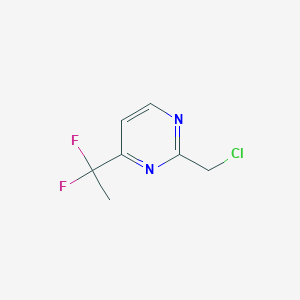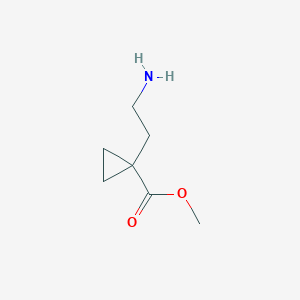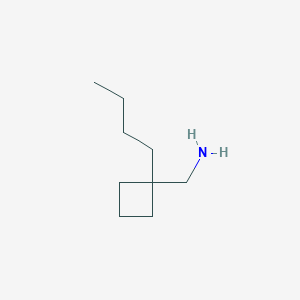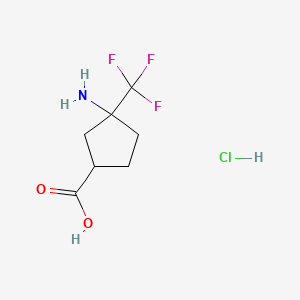
3-Amino-3-(trifluoromethyl)cyclopentane-1-carboxylic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-3-(trifluoromethyl)cyclopentane-1-carboxylic acid hydrochloride is a synthetic compound known for its unique chemical structure and properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(trifluoromethyl)cyclopentane-1-carboxylic acid hydrochloride typically involves multiple steps. One common method includes the reaction of cyclopentanone with trifluoromethylamine to form an intermediate, which is then subjected to further reactions to introduce the amino and carboxylic acid groups. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of advanced catalytic systems and continuous flow reactors to streamline the synthesis process and reduce production costs .
Analyse Des Réactions Chimiques
Types of Reactions
3-Amino-3-(trifluoromethyl)cyclopentane-1-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols.
Applications De Recherche Scientifique
3-Amino-3-(trifluoromethyl)cyclopentane-1-carboxylic acid hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Mécanisme D'action
The mechanism of action of 3-Amino-3-(trifluoromethyl)cyclopentane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of ornithine aminotransferase by binding to the enzyme’s active site and preventing its normal function. This inhibition can lead to the suppression of cancer cell growth, making it a potential therapeutic agent for hepatocellular carcinoma .
Comparaison Avec Des Composés Similaires
Similar Compounds
CPP-115: A potent inactivator of γ-aminobutyric acid aminotransferase.
OV329: Another aminotransferase inhibitor with a different mechanism of action.
Uniqueness
3-Amino-3-(trifluoromethyl)cyclopentane-1-carboxylic acid hydrochloride is unique due to its trifluoromethyl group, which enhances its stability and reactivity. This compound’s selective inhibition of ornithine aminotransferase sets it apart from other similar compounds, making it a valuable tool in scientific research and potential therapeutic applications .
Propriétés
Formule moléculaire |
C7H11ClF3NO2 |
|---|---|
Poids moléculaire |
233.61 g/mol |
Nom IUPAC |
3-amino-3-(trifluoromethyl)cyclopentane-1-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C7H10F3NO2.ClH/c8-7(9,10)6(11)2-1-4(3-6)5(12)13;/h4H,1-3,11H2,(H,12,13);1H |
Clé InChI |
NRHCSOIZVFSJGT-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CC1C(=O)O)(C(F)(F)F)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


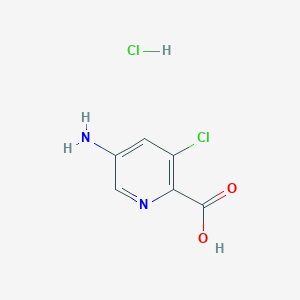
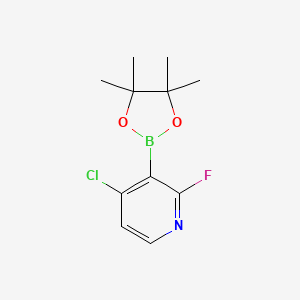
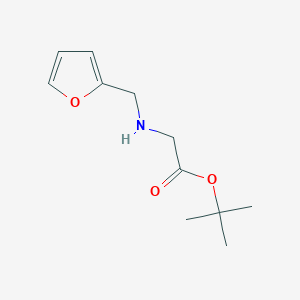
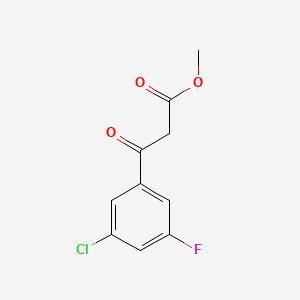
![2-[4-(1-{[(Tert-butoxy)carbonyl]amino}ethyl)phenoxy]aceticacid](/img/structure/B13518907.png)
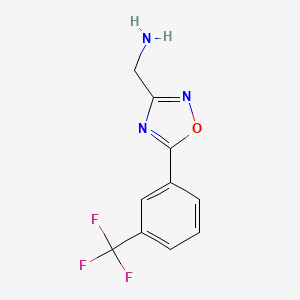
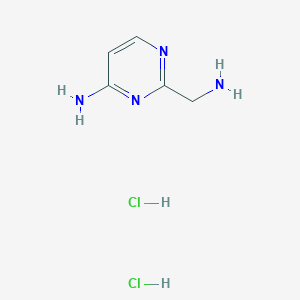
![2-[2-(Methylsulfanyl)phenyl]ethan-1-aminehydrochloride](/img/structure/B13518917.png)
